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Abstract

Miyakamide Al is a cyclic peptide antibiotic that has garnered interest within the scientific
community due to its unique structural features and biological activity. Isolated from the fungus
Aspergillus flavus var. columnaris FKI-0739, the complete structural elucidation and
stereochemical assignment of Miyakamide Al have been pivotal for understanding its mode of
action and for guiding synthetic efforts. This technical guide provides an in-depth overview of
the methodologies and data that culminated in the definitive structural assignment of
Miyakamide A1, presenting key quantitative data in a clear, tabular format and detailing the
experimental protocols that were instrumental in this scientific endeavor.

Introduction

Natural products continue to be a rich source of novel chemical entities with therapeutic
potential. Among these, peptides derived from microbial sources have shown significant
promise. Miyakamide A1, a metabolite of Aspergillus flavus, is one such compound. Its
structure, determined as N-acetyl-L-phenylalanyl-N-methyl-L-phenylalanyl-(aZ)-a,3-
didehydrotryptamine, possesses intriguing features, including a didehydrotryptamine moiety
and the presence of both L-phenylalanine and N-methyl-L-phenylalanine residues.[1] This
guide will walk through the critical steps and data that led to this structural determination.
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Isolation and Purification

The initial step in the structural elucidation of any natural product is its isolation and purification
from the source organism. The following protocol outlines the methodology employed for
obtaining pure Miyakamide A1l from the culture broth of Aspergillus flavus var. columnaris FKI-
0739.

Experimental Protocol: Isolation and Purification

o Fermentation:Aspergillus flavus var. columnaris FKI-0739 was cultured in a suitable broth
medium to promote the production of secondary metabolites, including Miyakamide Al.

o Extraction: The culture broth was separated from the mycelia by filtration. The filtrate was
then extracted with an organic solvent, such as ethyl acetate, to partition the organic-soluble
metabolites.

o Concentration: The organic extract was concentrated under reduced pressure to yield a
crude extract.

o Chromatographic Separation: The crude extract was subjected to a series of
chromatographic techniques to isolate Miyakamide A1. This typically involves:

o Silica Gel Column Chromatography: The crude extract was first fractionated on a silica gel
column using a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate
followed by ethyl acetate-methanol).

o Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing
Miyakamide Al were further purified by preparative HPLC on a reversed-phase column
(e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient) to yield pure
Miyakamide Al.

Structure Elucidation: Spectroscopic Analysis

The determination of the planar structure of Miyakamide A1 was achieved through a
combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry
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High-resolution mass spectrometry (HRMS) was crucial for determining the molecular formula
of Miyakamide Al.

Experimental Protocol: Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was performed on
the purified sample to obtain the accurate mass of the molecular ion.

Table 1: Mass Spectrometry Data for Miyakamide Al

Parameter Value
lonization Mode Positive
Molecular lon [M+H]* (m/z) 509.2501
Calculated Mass for C31H33N4Os 509.2553
Molecular Formula Cs1H32N403

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy, along with 2D NMR techniques such as COSY, HSQC, and
HMBC, were employed to piece together the connectivity of the atoms in Miyakamide Al.

Experimental Protocol: NMR Spectroscopy

NMR spectra were recorded on a high-field NMR spectrometer in a suitable deuterated solvent
(e.g., CDCIs or DMSO-ds). Chemical shifts (d) are reported in parts per million (ppm) relative to
the solvent residual peak.

Table 2: *H and 3C NMR Spectroscopic Data for Miyakamide Al (in CDCls)
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Position oC (ppm) OH (ppm, mult., J in Hz)

N-Acetyl Group

1 170.1

2' 23.1 1.95 (s)

L-Phenylalanine

1" 171.8

2" () 53.5 4.85 (m)

@) 280 3.10 (dd, 13.8, 6.0), 3.25 (dd,
13.8, 7.0)

4" (ipso) 136.5

5", 9" (ortho) 129.3 7.25 (m)

6", 8" (meta) 128.6 7.25 (m)

7" (para) 127.0 7.25 (m)

N-Methyl-L-Phenylalanine

i 172.5

2" (0) 60.2 5.10 (t, 7.5)

3" (B) 36.5 3.05 (m)

4" (ipso) 137.0

5", 9" (ortho) 129.0 7.15 (m)

6", 8" (meta) 128.4 7.15 (m)

7" (para) 126.8 7.15 (m)

N-CHs 30.5 2.80 (s)

(aZ)-a,3-Didehydrotryptamine

1 130.5

2 (0) 111.8 7.50 (s)
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3(B) 128.0

4 (ipso) 1255

5 122.8 7.30 (d, 8.0)
6 120.0 7.10 (t, 7.5)
7 118.8 7.18 (t, 7.5)
8 111.2 7.60 (d, 8.0)
9 (indole NH) 8.10 (s)

10 (CH2) 41.5 3.65(t, 7.0)
11 (CH2) 25.0 2.95 (t, 7.0)
NH 6.50 (t, 6.0)

Note: Assignments are based on COSY, HSQC, and HMBC correlations. Due to the complexity
of the molecule and potential for signal overlap, some assignments are tentative.

Stereochemistry

The determination of the absolute configuration of the chiral centers and the geometry of the
double bond was essential for the complete stereochemical assignment of Miyakamide A1l.

Amino Acid Configuration

The absolute stereochemistry of the amino acid residues was determined by chiral HPLC
analysis of the acid hydrolysate.

Experimental Protocol: Chiral HPLC Analysis

e Hydrolysis: Miyakamide A1 was hydrolyzed with 6N HCI to break the amide bonds and
liberate the constituent amino acids.

» Derivatization: The amino acids in the hydrolysate were derivatized with a chiral derivatizing
agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
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o HPLC Analysis: The derivatized amino acids were analyzed by reversed-phase HPLC and
their retention times were compared with those of derivatized authentic L- and D-amino acid
standards. This analysis confirmed the presence of L-phenylalanine and L-N-
methylphenylalanine.

Geometry of the o,B-Didehydrotryptamine Double Bond

The geometry of the double bond in the didehydrotryptamine moiety was determined to be Z
based on NOESY correlations and chemical shift analysis. In the *H NMR spectrum, the
chemical shift of the a-proton is indicative of the geometry.

Logical Workflow of Structure Elucidation

The process of elucidating the structure of Miyakamide A1l followed a logical progression from
isolation to the final stereochemical assignment. This workflow is visualized in the following
diagram.
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Caption: Workflow for the structure elucidation of Miyakamide Al.
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Conclusion

The structure of Miyakamide A1 was unequivocally determined as N-acetyl-L-phenylalanyl-N-
methyl-L-phenylalanyl-(aZ)-a,B-didehydrotryptamine through a systematic application of
modern spectroscopic and chemical techniques. The combination of mass spectrometry for
molecular formula determination, extensive 1D and 2D NMR for establishing the planar
structure, and chiral HPLC analysis and NOESY for stereochemical assignment provided a
complete and unambiguous structural characterization. This detailed understanding of the
molecular architecture of Miyakamide A1l is fundamental for future research into its biological
mechanism of action and for the design and synthesis of novel analogs with potentially
improved therapeutic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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